Paraoxonase 1 (PON1) Inhibitory Potency of a Close Structural Analog
While direct in vitro data for the exact target compound, methyl 4-amino-2-bromo-3-fluorobenzoate, is not yet reported in primary literature, a highly relevant and instructive comparator is the close analog methyl 4-amino-2-bromobenzoate, which differs only by the absence of the 3-fluoro substituent. This analog demonstrates potent and quantifiable inhibition of the human enzyme Paraoxonase 1 (PON1). The observed Ki value of 25.10 ± 4.73 μM for methyl 4-amino-2-bromobenzoate [1] provides a critical quantitative baseline. The presence of an additional electron-withdrawing fluorine atom in the target compound is expected to modulate this activity by altering the electron density of the aromatic ring, which can affect binding interactions with the enzyme's active site. This data serves as strong class-level inference for the target compound's potential as a PON1 inhibitor.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Data not yet reported for exact compound |
| Comparator Or Baseline | Methyl 4-amino-2-bromobenzoate (Ki = 25.10 ± 4.73 μM) |
| Quantified Difference | Not applicable; analog data provides a baseline for class-level inference. |
| Conditions | In vitro assay using purified human serum Paraoxonase 1 (PON1). |
Why This Matters
Quantifies the PON1 inhibitory potential of a nearly identical scaffold, establishing a critical benchmark for researchers exploring this compound's utility in modulating enzyme activity.
- [1] Korkmaz IN, Türkeş C, Demir Y, Özdemir H, Beydemir S. Methyl benzoate derivatives: in vitro Paraoxonase 1 inhibition and in silico studies. J Biochem Mol Toxicol. 2022;36(10):e23152. doi:10.1002/jbt.23152 View Source
